(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide
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Overview
Description
(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide is an organic compound characterized by the presence of a chlorophenyl group and a hydroxyphenyl group attached to an ethenesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide typically involves the reaction of 4-chlorobenzaldehyde with 3-hydroxyaniline in the presence of a suitable base to form the corresponding Schiff base. This intermediate is then subjected to sulfonation using sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-Bromophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide
- (E)-2-(4-Fluorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide
- (E)-2-(4-Methylphenyl)-N-(3-hydroxyphenyl)ethenesulfonamide
Uniqueness
(E)-2-(4-Chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(3-hydroxyphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-12-6-4-11(5-7-12)8-9-20(18,19)16-13-2-1-3-14(17)10-13/h1-10,16-17H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTMJWLECLTGEU-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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